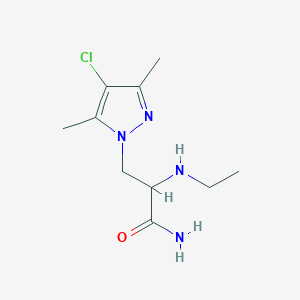

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide

Description

Properties

Molecular Formula |

C10H17ClN4O |

|---|---|

Molecular Weight |

244.72 g/mol |

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(ethylamino)propanamide |

InChI |

InChI=1S/C10H17ClN4O/c1-4-13-8(10(12)16)5-15-7(3)9(11)6(2)14-15/h8,13H,4-5H2,1-3H3,(H2,12,16) |

InChI Key |

IIPJTMACJSXIHA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C(=C(C(=N1)C)Cl)C)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Core with Chloro and Methyl Substituents

- Starting Materials : Hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds are typically employed to build the pyrazole ring.

- Substitution Pattern Introduction : The 4-chloro substituent is introduced either by using chlorinated precursors or via selective halogenation of the pyrazole ring after ring closure.

- Methyl Groups at positions 3 and 5 are introduced through the choice of diketone substrates bearing methyl groups or via methylation reactions post-pyrazole formation.

- Typical Conditions : Ring closure reactions are conducted under controlled temperature (60–80°C) in solvents such as ethanol or dimethylformamide (DMF), which optimize solubility and reaction rates.

Introduction of the Ethylamino Side Chain

- Alkylation or Amidation : Ethylamine or ethylamino derivatives react with appropriate halogenated intermediates (e.g., ethyl bromoacetate) to introduce the ethylamino group.

- Reaction Medium : Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.

- Catalysts and Base : Mild bases such as triethylamine or potassium carbonate are used to deprotonate amines and promote substitution.

Formation of the Propanamide Backbone

- Amidation Step : The carboxylic acid or ester intermediates are converted to the corresponding amides by reaction with ammonia or amines under activating conditions.

- Activation Methods : Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbodiimide derivatives enhances amide bond formation efficiency.

- Reaction Conditions : Typically performed at room temperature or slightly elevated temperatures (25–50°C) to avoid decomposition.

Representative Synthetic Route Example

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring synthesis | Hydrazine hydrate + 3,5-dimethyl-1,3-diketone, reflux in ethanol, 60–80°C | Formation of 3,5-dimethyl-1H-pyrazole |

| 2 | Halogenation | N-Chlorosuccinimide (NCS) or equivalent chlorinating agent, mild conditions | Selective chlorination at position 4 of pyrazole ring |

| 3 | Alkylation | Ethyl bromoacetate + ethylamine, base (K2CO3), DMF, 40°C | Formation of ethylamino-substituted ester intermediate |

| 4 | Amidation | EDC coupling agent, aqueous ammonia or ethylamine, room temperature | Conversion to propanamide derivative with ethylamino side chain |

Critical Parameters Influencing Yield and Purity

- Temperature Control : Maintaining 60–80°C during pyrazole ring formation ensures optimal cyclization without side reactions.

- Solvent Choice : Ethanol and DMF provide solubility and reaction environment conducive to high yields.

- Molar Ratios : Slight excess of ethylamine (1:1.2 ratio with halogenated intermediate) minimizes side product formation.

- Reaction Monitoring : High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is used to track reaction progress and purity.

- Purification : Crystallization from solvent mixtures (e.g., diethyl ether and n-heptane) yields pure product as pale needles, as demonstrated in related pyrazole derivatives synthesis.

Research Outcomes and Optimization Insights

- Yield Optimization : Computational chemistry tools, such as density functional theory (DFT), have been applied to predict reactive intermediates and optimize catalyst selection, e.g., palladium catalysts for cross-coupling steps.

- Side Reactions : Oxidation and reduction side reactions can occur; thus, inert atmosphere techniques and controlled reagent addition are recommended.

- Structural Analog Studies : Variations in substituents on the pyrazole ring (e.g., chloro vs. amino groups) impact biological activity and synthetic accessibility, guiding modifications in synthetic routes for improved pharmacological profiles.

Comparative Table: Preparation Features of Related Pyrazole Derivatives

| Compound Name | Key Synthetic Feature | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide | Halogenation + amidation | 60–80°C, DMF solvent, EDC coupling | 65–75 | Requires selective chlorination step |

| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide | Direct alkylation and amidation | Ethyl bromoacetate + ethylamine, 40°C | 70–80 | Simpler route without halogenation |

| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)propanoic acid | Multi-step organic synthesis | Controlled temperature, polar solvents | 60–70 | Acid form precursor to amide |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(ethylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 1251386-83-0

- Molecular Formula : C₁₀H₁₇ClN₄O

- Molecular Weight : 244.72 g/mol

- Structure: Features a 4-chloro-3,5-dimethylpyrazole core linked to a propanamide backbone with an ethylamino substituent.

- SMILES : CCNC(Cn1nc(C)c(Cl)c1C)C(N)=O

This compound belongs to the pyrazole-amide class, characterized by a heterocyclic pyrazole ring and an amide functional group.

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p from Molecules (2015) share structural motifs with the target molecule but differ in substituents and complexity. Key examples:

| Compound | Substituents (R₁, R₂) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3a | Phenyl, Phenyl | C₂₁H₁₅ClN₆O | 403.1 | 133–135 | 68 |

| 3b | 4-Chlorophenyl, Phenyl | C₂₁H₁₄Cl₂N₆O | 437.1 | 171–172 | 68 |

| 3c | p-Tolyl, Phenyl | C₂₂H₁₇ClN₆O | 417.1 | 123–125 | 62 |

| 3d | 4-Fluorophenyl, Phenyl | C₂₁H₁₄ClFN₆O | 421.0 | 181–183 | 71 |

| Target | 4-Chloro-3,5-dimethyl | C₁₀H₁₇ClN₄O | 244.72 | Not reported | N/A |

Key Differences :

- Complexity : Compounds 3a–3p are bis-pyrazole carboxamides with aromatic substituents, whereas the target molecule is simpler, featuring a single pyrazole ring.

- Substituent Effects : The chloro group in the target compound may enhance electrophilicity compared to fluorophenyl (3d) or methyl (3c) groups.

Non-Chloro Analog: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide ()

- CAS: Not provided.

- Molecular Formula : C₉H₁₇N₄O (assuming removal of Cl).

- Key Difference : Absence of the 4-chloro substituent on the pyrazole ring.

- Implications: Reduced steric and electronic effects, possibly lowering binding affinity in target interactions. Discontinuation of this analog (as noted in ) suggests inferior performance compared to the chloro-substituted target compound.

Propanil and Propetamphos ()

Propanil (N-(3,4-Dichlorophenyl)propanamide):

- A herbicide with dichlorophenyl and propanamide groups.

- Comparison: The target compound’s pyrazole ring may offer greater metabolic stability compared to Propanil’s aniline moiety.

Propetamphos: Contains an ethylamino group linked to a phosphorothioate ester. Comparison: The ethylamino group in both compounds may facilitate hydrogen bonding, but Propetamphos’s organophosphate structure confers insecticidal activity, unlike the target molecule’s pyrazole-amide framework.

Biological Activity

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₈H₁₂ClN₃O

- Molecular Weight : 217.65 g/mol

- CAS Number : 1251390-36-9

The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrazole moiety is crucial for its activity, as it often participates in hydrogen bonding and hydrophobic interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. The presence of the chloro and dimethyl groups enhances the lipophilicity and bioavailability, contributing to their effectiveness against various pathogens.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in Jurkat T-cells | |

| Enzyme Inhibition | Inhibits specific kinases involved in cancer |

Study 1: Anticancer Properties

A study investigating the anticancer effects of this compound on various cancer cell lines showed promising results. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent cytotoxicity.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that derivatives of this compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

Q & A

Q. Table 1: Key Intermediates and Analytical Data

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data Collection: Crystals grown via slow evaporation are mounted on a diffractometer (e.g., Bruker D8 Quest) .

- Structure Solution: SHELXS/SHELXD (direct methods) or SHELXL (least-squares refinement) resolves atomic positions .

- Validation: The CCDC database is cross-referenced for structural analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, CCDC 741234) .

Basic: What experimental approaches are used to evaluate its biological activity?

Methodological Answer:

- In Vitro Assays:

- Cell-Based Assays: Cytotoxicity evaluated using MTT assays in relevant cell lines (e.g., cancer or microbial models) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare analogs (e.g., 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide) to identify critical substituents (Table 2) .

- Computational Modeling: Molecular docking (AutoDock Vina) or MD simulations clarify binding mode discrepancies .

- Experimental Replication: Validate assays under standardized conditions (e.g., pH, solvent controls) .

Q. Table 2: Bioactivity of Structural Analogs

| Compound | Biological Activity | Key Structural Feature |

|---|---|---|

| 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide | Enhanced receptor affinity | Amino substitution at pyrazole C4 |

| 2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | Antifungal activity | Carboxylic acid moiety |

Advanced: How to optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Reaction Optimization:

- Purification: Flash chromatography (gradient elution) or preparative HPLC isolates the target compound (>98% purity) .

Advanced: How to address discrepancies between computational and experimental structural data?

Methodological Answer:

- Cross-Validation: Compare DFT-optimized geometries (Gaussian 09) with SC-XRD bond lengths/angles .

- Spectroscopic Alignment: Ensure NMR chemical shifts match predicted values (e.g., ACD/Labs or ChemDraw simulations) .

Advanced: What methodologies assess pharmacokinetic properties in preclinical studies?

Methodological Answer:

- In Vitro ADME:

- Microsomal Stability: Liver microsomes (human/rat) quantify metabolic half-life .

- Caco-2 Permeability: Predict intestinal absorption .

- In Vivo Studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.